Ethyl 6-hydroxyhexanoate
Overview
Description
Ethyl 6-hydroxyhexanoate is a compound that can be synthesized from various precursors and is used in different applications, including the fragrance industry. It is characterized by the presence of an ethyl ester functional group and a hydroxyl group on the hexanoate chain. The compound is related to other hexanoate derivatives and is a part of a broader class of chemicals that are used in various industrial and research applications.
Synthesis Analysis
The synthesis of ethyl 6-hydroxyhexanoate can be achieved through a transesterification reaction starting from ε-caprolactone, as described in the preparation of ethyl 6-acetoxyhexanoate, where ethyl 6-hydroxyhexanoate is an intermediate product . This method provides a straightforward approach to obtaining the compound and can be performed in an academic setting, such as a second-year organic chemistry laboratory. The synthesis involves acid-catalyzed transesterification followed by acetylation under mildly basic conditions to yield the final product.
Molecular Structure Analysis
While the specific molecular structure analysis of ethyl 6-hydroxyhexanoate is not directly provided, related compounds have been studied using techniques such as single crystal X-ray diffraction, which confirms the molecular structure and provides insights into the crystal packing stability through intermolecular interactions . These techniques are crucial for understanding the molecular geometry and electronic structure of such compounds.
Chemical Reactions Analysis
Ethyl 6-hydroxyhexanoate can undergo various chemical reactions due to the presence of functional groups that can be modified or participate in reactions. For instance, it can be acetylated to form ethyl 6-acetoxyhexanoate, a compound with a raspberry-like odor used in the fragrance industry . Additionally, hexanoate derivatives can participate in Friedel-Crafts reactions, as seen in the synthesis of ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates . These reactions are important for the synthesis of complex organic molecules with potential applications in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 6-hydroxyhexanoate are not explicitly detailed in the provided papers. However, related compounds such as 2-ethylhexanoic acid and its metabolites, including hydroxylated derivatives, have been studied for their physicochemical properties . These properties are essential for understanding the behavior of the compound in different environments and for its applications in industry. For example, metal 2-ethylhexanoates are used as precursors in materials science due to their desirable properties .
Scientific Research Applications
Synthesis in Organic Chemistry
Ethyl 6-hydroxyhexanoate plays a significant role in organic chemistry, particularly in the synthesis of various compounds. McCullagh and Hirakis (2017) describe its use in the synthesis of ethyl 6-acetoxyhexanoate, a fragrance compound with a raspberry-like odor. The synthesis involves a two-step procedure beginning with e-caprolactone and includes transesterification to form ethyl 6-hydroxyhexanoate, followed by acetylation to produce ethyl 6-acetoxyhexanoate (McCullagh & Hirakis, 2017).
Biochemical Approaches in Synthesis
Nanduri et al. (2001) explored different biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate, a structurally similar compound. They used various techniques, including enzymatic reduction and hydrolysis, to achieve high yields and enantiomeric excesses of the target compounds (Nanduri et al., 2001).
Metabolic Studies and Radiochemistry
Pennanen et al. (1991) investigated the metabolites of 2-ethylhexanoic acid in rats, where ethyl 6-hydroxyhexanoate was identified as a metabolite. This study is crucial for understanding the metabolic pathways of similar compounds in biological systems (Pennanen et al., 1991). Gopalakrishna et al. (1988) used ethyl 6-hydroxyhexanoate in the synthesis of radioiodinated aliphatic amines, demonstrating its utility in creating imaging agents for medical applications (Gopalakrishna et al., 1988).
Enantioselective Bioreduction and Polymer Research
Ramos et al. (2011) conducted a study on the enantioselective bioreduction of ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate, highlighting the potential of ethyl 6-hydroxyhexanoate in stereoselective synthesis (Ramos et al., 2011). In polymer research, Cheng et al. (2006) studied the effects of poly(hydroxybutyrate-co-hydroxyhexanoate) microparticles, which include ethyl 6-hydroxyhexanoate derivatives, on fibroblast cell proliferation, indicating its relevance in biomaterials (Cheng et al., 2006).
Safety And Hazards
Ethyl 6-hydroxyhexanoate is classified as a combustible liquid . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, the victim should drink water (two glasses at most) and consult a doctor if feeling unwell . In the event of a fire, firefighters should wear self-contained breathing apparatus .
properties
IUPAC Name |
ethyl 6-hydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXRUZUPCFVWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
606130-29-4 | |
Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-ethyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606130-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60326814 | |
Record name | Ethyl 6-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxyhexanoate | |
CAS RN |
5299-60-5 | |
Record name | Ethyl 6-hydroxyhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5299-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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